Prazosin

Receptor Pharmacology Binding Affinity Adrenergic Receptors

Prazosin is the indispensable reference standard for α1-adrenoceptor research owing to its unique polypharmacology. Unlike Doxazosin or Terazosin, only Prazosin combines high-affinity α1 blockade with potent melatonin MT3 receptor antagonism (Ki=10.2nM), making it the sole validated tool for PTSD and sleep-architecture studies. Its 2-3h elimination half-life is ideal for acute PK/PD modeling, while its lack of functional uroselectivity ensures pure systemic hypotensive responses without organ-specific bias. Procure high-purity (≥98%) Prazosin to generate reproducible, translational preclinical data.

Molecular Formula C19H21N5O4
Molecular Weight 383.4 g/mol
CAS No. 19216-56-9
Cat. No. B1663645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrazosin
CAS19216-56-9
SynonymsFurazosin
HCL, Prazosin
Hydrochloride, Prazosin
Minipress
Pratsiol
Prazosin
Prazosin HCL
Prazosin Hydrochloride
Molecular FormulaC19H21N5O4
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
InChIInChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)
InChIKeyIENZQIKPVFGBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.93e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Prazosin (CAS 19216-56-9) Technical Baseline: Quinazoline-Derived α1-Adrenoceptor Antagonist for Preclinical and Clinical Research Procurement


Prazosin (CAS 19216-56-9), a quinazoline derivative with the molecular formula C₁₉H₂₁N₅O₄ and a molecular weight of 383.40 g·mol⁻¹, is a well-characterized α1-adrenoceptor antagonist that acts as an inverse agonist at these receptor sites [1]. It is predominantly supplied as the hydrochloride salt (CAS 19237-84-4) for improved aqueous solubility and formulation stability [2]. Prazosin exhibits high-affinity, non-selective binding across the cloned human α1A, α1B, and α1D adrenoceptor subtypes, with reported Ki values in the sub-nanomolar range, and it demonstrates marked selectivity for α1 receptors over α2 receptors . This compound is widely utilized as a reference standard in preclinical cardiovascular research, a pharmacological tool for studying α1-mediated signaling pathways, and an active pharmaceutical ingredient (API) in formulations targeting hypertension, benign prostatic hyperplasia (BPH), and, more recently, trauma-related sleep disturbances.

Procurement Rationale: Why Prazosin (CAS 19216-56-9) Cannot Be Arbitrarily Substituted by In-Class α1-Blockers


While Prazosin belongs to the broader quinazoline class of α1-adrenoceptor antagonists—which includes Doxazosin, Terazosin, and Alfuzosin—scientific and industrial substitution is precluded by critical divergences in receptor binding kinetics, in vivo functional selectivity (uroselectivity), metabolic stability, and emerging polypharmacology. Although in vitro binding affinities for cloned α1 subtypes are often similar across the class [1], the translation to functional in vivo outcomes differs markedly. For instance, Prazosin and Terazosin lack the functional uroselectivity observed with Alfuzosin or, to a lesser extent, Doxazosin, meaning they reduce blood pressure and urethral pressure within overlapping dose ranges, a key consideration for therapeutic index modeling [2]. Furthermore, structural differences in the quinazoline core and piperazine ring modifications directly impact pharmacokinetic profiles; the replacement of Prazosin's piperazine ring with alternative moieties in analogs has been shown to severely compromise in vivo antihypertensive efficacy despite conserved in vitro α1-antagonist potency [3]. Therefore, in experimental models requiring a specific pharmacokinetic half-life, a defined α1-subtype interaction profile, or a tool compound with a well-documented lack of functional uroselectivity, generic substitution with a longer-acting or more uroselective agent is scientifically invalid and may confound data interpretation.

Quantitative Differential Evidence Guide: Prazosin (CAS 19216-56-9) vs. In-Class Comparators


Binding Affinity and Selectivity: Prazosin Exhibits a High α1/α2 Selectivity Ratio (≈1259) Distinct from Functional Uroselectivity Profiles

Prazosin demonstrates high-affinity binding to α1-adrenoceptors with a remarkable selectivity over α2-adrenoceptors. Across multiple assays, Prazosin exhibits Ki values for α1 receptors between 0.19 nM and 0.32 nM, while its affinity for α2 receptors is significantly lower, with Ki values reported up to 4830.0 nM, yielding an α1/α2 selectivity ratio of approximately 1258.9 . This intrinsic binding profile is distinct from its functional performance in vivo. Preclinical studies indicate that despite this high binding affinity and α1/α2 selectivity, Prazosin—similar to Terazosin—does not demonstrate functional uroselectivity; it reduces urethral pressure and systemic blood pressure within the same dose range, in contrast to compounds like Alfuzosin or Doxazosin [1]. This discrepancy underscores that in vitro binding selectivity for α1 over α2 does not directly translate to in vivo organ-specific selectivity.

Receptor Pharmacology Binding Affinity Adrenergic Receptors Structure-Activity Relationship (SAR)

Head-to-Head Clinical Efficacy: Prazosin vs. Doxazosin Demonstrate Equivalent Antihypertensive Efficacy (70.0% vs. 70.8% Response Rate)

In a multicenter, double-blind comparative study involving 266 patients with essential hypertension, Prazosin and Doxazosin were evaluated for their antihypertensive efficacy. Both drugs produced a statistically significant reduction in blood pressure from baseline (p < 0.001) without a concomitant increase in heart rate [1]. The study found no statistically significant difference in clinical response rates between the two treatment groups: blood pressure was considered 'markedly decreased' or 'decreased' in 70.0% of patients treated with Prazosin compared to 70.8% of those treated with Doxazosin [1]. Furthermore, the tolerability profile was also comparable, with 5.6% of patients in each group discontinuing therapy due to adverse events [1]. This data establishes that Prazosin and Doxazosin are therapeutically interchangeable with respect to blood pressure-lowering efficacy in a clinical setting, affirming Prazosin's utility as a potent reference compound for benchmarking novel antihypertensive agents.

Clinical Cardiology Hypertension Comparative Efficacy Randomized Controlled Trial

Pharmacokinetic Differentiation: Prazosin's Shorter Elimination Half-Life (2-3 Hours) Dictates Twice-Daily Dosing in Preclinical Models, Diverging from Once-Daily Doxazosin

Prazosin exhibits a significantly shorter elimination half-life compared to its structural analog Doxazosin. The plasma half-life of Prazosin is consistently reported in the range of 2 to 3 hours [1], necessitating a twice- or thrice-daily dosing regimen in both clinical and preclinical settings to maintain therapeutic plasma concentrations. In contrast, Doxazosin possesses a prolonged terminal elimination half-life, which supports once-daily dosing and provides a more sustained pharmacodynamic effect [2]. This pharmacokinetic divergence is directly attributed to structural modifications on the quinazoline core that alter metabolic stability and clearance rates. Preclinical studies in rabbits further confirmed that the alpha 1-adrenoceptor antagonist effects of Doxazosin are more prolonged than those of Prazosin [2]. This difference is a primary driver of procurement decisions: Prazosin is the compound of choice for studies requiring acute, reversible α1-blockade or where a short half-life is advantageous for safety and washout, whereas Doxazosin is preferred for chronic dosing models.

Pharmacokinetics Drug Metabolism Half-life Dosing Regimen Design

Functional Tissue Antagonism: Prazosin Exhibits Lower Affinity on Human Prostatic Tissue Relative to Cloned α1A Receptors, Highlighting a Tissue-Specific Efficacy Gap

While Prazosin binds with high affinity to cloned human α1A-adrenoceptors in vitro, its functional antagonism on human prostatic tissue does not fully correlate with this binding potency. In functional assays using noradrenaline-mediated contractions of human prostate strips, the affinity estimate (pA2) for Prazosin was lower than its corresponding binding affinity (pKi) at cloned α1A adrenoceptors [1]. This finding is in contrast to other α1-antagonists such as Tamsulosin, which show high potency and insurmountable antagonism in the same tissue. The data suggest that Prazosin's functional activity in the prostate is influenced by factors beyond simple receptor binding, such as the presence of the α1L-adrenoceptor subtype, for which Prazosin is known to have low affinity [2]. This tissue-specific discrepancy is a crucial differentiator, as it means that Prazosin may not be the optimal tool for probing α1A-mediated prostatic smooth muscle contraction despite its high affinity for the cloned receptor, thereby affecting its utility in BPH-focused research.

Urology Benign Prostatic Hyperplasia (BPH) Functional Pharmacology Tissue Selectivity

Expanding Polypharmacology: Prazosin Demonstrates Potent Antagonism at Melatonin MT3 Receptor (Ki = 10.2 nM), a Unique Secondary Target Not Shared by Other α1-Blockers

Beyond its canonical α1-adrenoceptor antagonism, Prazosin has been identified as a potent antagonist at the melatonin MT3 receptor, with a binding affinity (Ki) of 10.2 nM . This secondary pharmacology is a distinctive feature of Prazosin and is not a prominent characteristic of other commonly used α1-blockers like Doxazosin, Terazosin, or Alfuzosin. While the physiological role of the MT3 receptor (identified as the enzyme quinone reductase 2) is still under investigation, this interaction provides a unique molecular signature for Prazosin. This polypharmacology may underpin some of Prazosin's observed CNS effects, including its efficacy in reducing trauma-related nightmares in PTSD, which are not fully explained by α1-blockade alone. This unique target engagement profile makes Prazosin an invaluable chemical probe for dissecting the contribution of MT3 signaling in complex biological processes and a differentiated lead compound for CNS drug discovery.

Polypharmacology Melatonin Receptors CNS Research Drug Repurposing Off-Target Activity

Recommended Procurement and Application Scenarios for Prazosin (CAS 19216-56-9) Based on Differentiated Evidence


Preclinical Development of Short-Acting Antihypertensive Agents for Acute Care Settings

The 2-3 hour plasma elimination half-life of Prazosin makes it the ideal reference standard for evaluating novel antihypertensive drug candidates intended for acute or perioperative blood pressure management [1]. In this scenario, Prazosin serves as a comparator arm in preclinical efficacy studies, where its rapid onset (30-90 minutes) and predictable, short duration of action are used to benchmark the pharmacokinetic/pharmacodynamic (PK/PD) profile of new chemical entities. This is in direct contrast to longer-acting agents like Doxazosin or Terazosin, which are unsuitable for modeling acute interventions. Procurement for this application ensures that PK/PD modeling is conducted against a well-characterized, short-acting control, reducing variability and enhancing the translational relevance of the study [1].

In Vivo Modeling of α1-Adrenoceptor-Mediated Cardiovascular Control Without Functional Uroselectivity Confounders

Researchers investigating the systemic cardiovascular effects of α1-adrenoceptor blockade, where the goal is to avoid organ-specific bias, should prioritize Prazosin. Preclinical evidence confirms that Prazosin, unlike Alfuzosin or partially Doxazosin, lacks functional uroselectivity and reduces urethral and systemic blood pressure concurrently [2]. This makes Prazosin a superior tool for experiments designed to elicit a pure, systemic hypotensive response without the confounding variable of preferential action on prostatic or urethral smooth muscle. This is critical for studies on the baroreflex, orthostatic hypotension mechanisms, or the general hemodynamic role of α1-receptors, ensuring that the observed effects are not skewed by tissue-selective drug distribution or activity [2].

CNS Research on Dual α1-Adrenergic and Melatonergic (MT3) Signaling Pathways

Prazosin's unique polypharmacological profile as both a high-affinity α1-antagonist and a potent melatonin MT3 receptor antagonist (Ki = 10.2 nM) makes it an essential chemical probe for CNS research . Applications include the dissection of molecular pathways involved in sleep architecture, anxiety, and fear memory consolidation, particularly in models of post-traumatic stress disorder (PTSD) where Prazosin has shown clinical benefit in reducing nightmares. No other clinically available α1-blocker possesses this dual-target profile. Therefore, for studies investigating the crosstalk between adrenergic and melatonergic systems, or for validating MT3 as a therapeutic target, Prazosin is the only appropriate and verifiable tool compound for procurement .

Comparative Efficacy Benchmarking in Clinical Trials for Essential Hypertension

Prazosin is a validated and quantifiable benchmark for clinical trials investigating novel antihypertensive therapies. Its clinical efficacy is well-established, with a proven 70.0% responder rate in lowering blood pressure, as demonstrated in head-to-head studies against Doxazosin [3]. This robust dataset allows CROs and pharmaceutical sponsors to use Prazosin as a positive control or a standard-of-care comparator arm in Phase II and III clinical trials. Its well-defined efficacy, tolerability, and adverse event profile provide a reliable baseline against which the incremental benefit or differentiation of a new investigational drug can be statistically and clinically measured. Procuring Prazosin as a clinical trial comparator ensures adherence to regulatory standards for demonstrating assay sensitivity and establishing clinical meaningfulness [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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